molecular formula C22H23N5O2 B6468882 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline CAS No. 2640873-25-0

6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline

Cat. No.: B6468882
CAS No.: 2640873-25-0
M. Wt: 389.4 g/mol
InChI Key: FYQWEIXTWLYTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline is a bicyclic compound featuring a fused octahydrocyclopenta[c]pyrrole core conjugated with a quinoxaline moiety and a 5-methylpyrimidin-2-yloxy substituent. The compound’s structural complexity arises from its stereochemically dense bicyclic framework and the electron-deficient aromatic quinoxaline system, which may confer unique binding properties in biological systems.

Properties

IUPAC Name

[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15-10-25-21(26-11-15)29-14-22-6-2-3-17(22)12-27(13-22)20(28)16-4-5-18-19(9-16)24-8-7-23-18/h4-5,7-11,17H,2-3,6,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQWEIXTWLYTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps, including the formation of quinoxaline and pyrimidine rings, along with careful handling of reactive intermediates. Conditions such as temperature, pressure, and the use of catalysts like palladium or copper can play significant roles in its formation.

Industrial Production Methods: Industrial synthesis usually scales up the laboratory procedures, optimizing the reaction conditions to ensure higher yields and purity. This can involve continuous flow processes or batch reactions in large reactors.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" exerts its effects often involves its binding to molecular targets such as enzymes or receptors. This can lead to the inhibition or activation of biological pathways, impacting cellular processes. The exact pathways and molecular targets vary based on the specific application or research focus.

Comparison with Similar Compounds

The compound shares structural and synthetic parallels with several bicyclic pyrrolo derivatives, particularly those targeting RBP3. Below is a detailed comparison with key analogs:

Structural Similarities and Differences
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target
6-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline Octahydrocyclopenta[c]pyrrole-quinoxaline Quinoxaline-6-carbonyl, 5-methylpyrimidin-2-yloxymethyl Not Reported Not Reported
5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid (42) Octahydrocyclopenta[c]pyrrole Pyrimidine-4-carboxylic acid, 2-(trifluoromethyl)phenyl ~450 (estimated) RBP4 antagonist
4-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-5-carboxylic Acid (43) Octahydrocyclopenta[c]pyrrole Pyrimidine-5-carboxylic acid, 2-(trifluoromethyl)phenyl ~450 (estimated) RBP4 antagonist
6-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid (33) Octahydrocyclopenta[c]pyrrole Pyrimidine-4-carboxylic acid, 6-methyl, 2-(trifluoromethyl)phenyl ~464 (estimated) RBP4 antagonist

Key Observations :

  • Core Flexibility: Unlike compounds 42, 43, and 33, which retain the octahydrocyclopenta[c]pyrrole core, the target compound incorporates a quinoxaline ring, likely enhancing π-π stacking interactions in target binding .
  • Substituent Diversity : The 5-methylpyrimidin-2-yloxy group in the target compound differs from the pyrimidine-carboxylic acid substituents in analogs 42, 43, and 33. This substitution may alter solubility or target selectivity.
Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • RBP4 Antagonism: Compounds 42, 43, and 33 exhibit nanomolar binding affinity for RBP4, a protein implicated in retinol transport and metabolic disorders. The quinoxaline moiety in the target compound may enhance binding through additional hydrophobic or stacking interactions .
  • Solubility : Pyrimidine-carboxylic acid analogs (42, 43, 33) benefit from improved aqueous solubility due to ionizable carboxylic groups. The target compound’s neutral 5-methylpyrimidin-2-yloxy substituent may reduce solubility, necessitating prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.